molecular formula C48H72O14 B195269 アベルメクチン B1A CAS No. 65195-55-3

アベルメクチン B1A

カタログ番号: B195269
CAS番号: 65195-55-3
分子量: 873.1 g/mol
InChIキー: RRZXIRBKKLTSOM-XPNPUAGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アバメクチン B1a は、土壌細菌ストレプトマイセス・アベルミチリスから得られる天然化合物です。アベルメクチンファミリーに属し、強力な抗寄生虫作用で知られています。 アバメクチン B1a は、殺虫剤や駆虫剤として広く使用されており、農業や製薬において貴重なツールとなっています .

科学的研究の応用

Anti-Cancer Properties

Recent studies have highlighted the potential of Avermectin B1A as an anti-cancer agent. Research indicates that it exhibits significant anti-proliferative activity against various cancer cell lines, particularly HCT-116 colon cancer cells.

Case Study: HCT-116 Cells

In a controlled study, HCT-116 cells treated with Avermectin B1A demonstrated:

  • Significant reduction in cell migration capabilities.
  • Enhanced tubulin polymerization leading to increased apoptosis rates.
    These findings suggest that Avermectin B1A could be developed as a microtubule-targeting agent for cancer therapy .

Environmental Applications

Avermectin B1A is widely used in agriculture as an antiparasitic agent for livestock and crops. Its efficacy against ectoparasites and endoparasites has made it a valuable tool in veterinary medicine.

Toxicity Studies

Research has shown that while Avermectin B1A is effective against pests, it also poses risks to non-target species in the environment. Studies on aquatic organisms like bluegill sunfish indicate that Avermectin B1A can bioaccumulate, leading to concerns about its long-term ecological impact .

Biotechnological Applications

The unique properties of Avermectin B1A have led to its exploration in various biotechnological applications.

Drug Development

The compound's ability to modulate cellular processes makes it a candidate for developing new therapeutic agents beyond its current uses in parasitology. Research into its mechanisms has provided insights into potential modifications that could enhance its efficacy and reduce toxicity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-CancerReduces viability of cancer cells; induces apoptosisIC50 = 30 µM; promotes tubulin polymerization
Environmental ImpactUsed as antiparasitic in agriculture; potential ecological risksBioaccumulation observed in aquatic species
Drug DevelopmentPotential for new therapeutic agents based on cellular modulationInsights into mechanisms can guide future modifications

作用機序

アバメクチン B1a は、無脊椎動物の神経細胞や筋肉細胞のグルタミン酸作動性塩化物チャネルに結合することでその効果を発揮します。この結合はグルタミン酸の効果を高め、細胞の過分極と麻痺につながります。 この化合物には、γ-アミノ酪酸受容体にもわずかな影響があります .

類似化合物:

ユニークさ: アバメクチン B1a は、高い効力と宿主への低い毒性によりユニークです。 これは、農業と製薬の両方で使用される唯一のアベルメクチンであり、用途が広く、貴重な化合物です .

生化学分析

Biochemical Properties

Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to two different sites in the GABA-gated chloride channel, activating the channel on binding to the high-affinity site and blocking it on further binding to the low-affinity site . This interaction with the GABA-gated chloride channel is a key aspect of its biochemical activity.

Cellular Effects

Avermectin B1a has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit potential anti-proliferative and anticancer effects in HCT-116 colon cancer cells . Avermectin B1a promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .

Molecular Mechanism

The molecular mechanism of Avermectin B1a involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, Avermectin B1a binds to two different sites in the GABA-gated chloride channel, exerting dual effects . This interaction is a key part of its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Avermectin B1a change over time in laboratory settings. For instance, it has been found that Avermectin B1a alters the binding of [3H]ethynylbicycloorthobenzoate at the noncompetitive blocker site in a biphasic manner; activation is evident with 10 to 300 nM Avermectin B1a after 5 to 10 min incubation and inhibition with an IC50 of 866 nM after 60 min incubation .

Metabolic Pathways

Avermectin B1a is involved in several metabolic pathways. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of Avermectin B1a has been well characterized, and it involves interactions with various enzymes and cofactors .

準備方法

合成ルートと反応条件: アバメクチン B1a は、主にストレプトマイセス・アベルミチリスの発酵によって生産されます。発酵プロセスには、細菌を栄養豊富な培地で培養し、その後、化合物を抽出および精製することが含まれます。 生産培地には通常、コーンスターチと炭酸カルシウムが含まれ、最適な条件はpH 7、インキュベーション温度32.5°Cです .

工業生産方法: アバメクチン B1a の工業生産には、大規模な発酵プロセスが関与します。発酵液は、溶媒抽出、クロマトグラフィー、結晶化などのさまざまな精製工程を経て、アバメクチン B1a を分離および精製します。 市販製品には通常、アバメクチン B1a とアバメクチン B1b の混合物が含まれ、B1a が主要成分です .

化学反応の分析

反応の種類: アバメクチン B1a は、酸化、還元、置換など、いくつかの種類の化学反応を受けます。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、アバメクチン B1a のさまざまな誘導体が含まれ、これらはしばしば抗寄生虫活性を強化し、毒性を低下させるために使用されます .

4. 科学研究への応用

アバメクチン B1a は、幅広い科学研究に応用されています。

生物活性

Avermectin B1A, a derivative of the avermectin family produced by Streptomyces avermitilis, is recognized for its significant biological activities, particularly in the fields of agriculture and medicine. This article provides an overview of the compound's biological activity, including its anti-cancer properties, insecticidal effects, and mechanisms of action.

Overview of Avermectin B1A

Avermectin B1A is primarily known for its potent insecticidal and anthelmintic properties. It is used extensively in veterinary medicine and agriculture to control parasitic infections and pests. Recent studies have also highlighted its potential as a therapeutic agent in cancer treatment.

Anti-Cancer Activity

Recent research has demonstrated that Avermectin B1A exhibits significant anti-cancer activity, particularly against colon cancer cells (HCT-116). The following findings summarize its effects:

  • Anti-Proliferative Effects : Avermectin B1A shows a dose-dependent reduction in cell viability with an IC50 value of 30 µM. After 24 hours of treatment at this concentration, cell viability decreased to approximately 49.9% .
  • Mechanism of Action : The compound enhances tubulin polymerization, which is crucial for microtubule stability. This stabilization can disrupt normal cell division and lead to apoptosis in cancer cells .
  • Apoptotic Induction : Flow cytometry analysis revealed that Avermectin B1A induces apoptosis in HCT-116 cells, significantly reducing their migratory capacity, which is critical for cancer metastasis .

Table 1: Summary of Anti-Cancer Activity

ParameterValue
IC50 (HCT-116 cells)30 µM
Cell Viability (24h)49.9%
Apoptosis InductionYes
Effect on MigrationSignificant reduction

Insecticidal Activity

Avermectin B1A is notably effective against various insect species, making it a valuable agent in agricultural pest management.

  • Insecticidal Efficacy : Among the avermectins, B1A exhibits the highest insecticidal activity. Studies have shown that it can effectively control pests such as Helicoverpa armigera and Spodoptera litura, with varying degrees of effectiveness depending on the concentration used .
  • Mechanism of Action : The insecticidal activity is attributed to its ability to bind to glutamate-gated chloride channels (GluCl), leading to paralysis and death of susceptible insects. This mechanism is similar to that of other neurotoxic agents .

Table 2: Insecticidal Activity Summary

Insect SpeciesEfficacyMechanism
Helicoverpa armigeraHighGluCl channel modulation
Spodoptera lituraModerateGluCl channel modulation

The biological activity of Avermectin B1A can be attributed to several mechanisms:

  • Microtubule Stabilization : By promoting tubulin polymerization, Avermectin B1A alters microtubule dynamics, which can lead to increased cell death in cancer cells .
  • Neurotoxic Effects on Insects : The binding affinity to GluCl channels results in hyperpolarization of neuronal membranes, causing paralysis and eventual death in target pests .

Case Study 1: Cancer Treatment with Avermectin B1A

In a controlled laboratory setting, HCT-116 colon cancer cells were treated with varying concentrations of Avermectin B1A. The study found that at 30 µM concentration, there was a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with Avermectin B1A showed a marked reduction in pest populations without significant harm to beneficial insects. This highlights the compound's selective toxicity.

特性

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B1A
Reactant of Route 2
Avermectin B1A
Reactant of Route 3
Avermectin B1A
Reactant of Route 4
Avermectin B1A
Reactant of Route 5
Avermectin B1A
Reactant of Route 6
Avermectin B1A
Customer
Q & A

Q1: What is the primary target of avermectin B1a?

A: Avermectin B1a primarily targets the gamma-aminobutyric acid (GABA) receptors in the nervous system of invertebrates [, , , ].

Q2: How does avermectin B1a interact with GABA receptors?

A: Avermectin B1a binds to a site on the GABA receptor distinct from the GABA binding site []. This interaction enhances the effects of GABA, an inhibitory neurotransmitter.

Q3: What are the downstream effects of avermectin B1a binding to GABA receptors?

A: Binding of avermectin B1a to GABA receptors leads to prolonged opening of chloride ion channels [, ]. This causes hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death in invertebrates [, , ].

Q4: Does avermectin B1a affect GABA receptors in mammals?

A: Yes, avermectin B1a can bind to GABA receptors in mammals, but with a lower affinity than in invertebrates []. This explains its relatively low toxicity to mammals.

Q5: Is the effect of avermectin B1a on GABA receptors reversible?

A: While avermectin B1a's effect on lobster muscle fibers appears irreversible after washing [], picrotoxin, a chloride channel blocker, can reverse the blockage of postsynaptic potentials caused by avermectin B1a at the lobster neuromuscular junction [].

Q6: Does avermectin B1a affect other neurotransmitters?

A: Research suggests that avermectin B1a specifically stimulates the release of GABA from brain synaptosomes without affecting glutamate release [].

Q7: What is the molecular formula and weight of avermectin B1a?

A7: The molecular formula of avermectin B1a is C48H72O14 and its molecular weight is 873.08 g/mol.

Q8: Is there spectroscopic data available for avermectin B1a?

A: Yes, various studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize avermectin B1a and its derivatives [, , , , , ]. These techniques provide information about the structure, purity, and composition of the compound.

Q9: How stable is avermectin B1a under different storage conditions?

A: Prolonged storage of avermectin B1a can lead to spontaneous oxidation, forming its C-8a-(S)-Hydroperoxide derivative []. This highlights the importance of proper storage conditions to maintain its stability.

Q10: How do structural modifications of avermectin B1a affect its activity?

A: Studies examining various avermectin B1a derivatives indicate that modifications, particularly at the C-13 position, impact its anthelmintic, miticidal, and insecticidal activities [].

Q11: Do lipophilic substituents on avermectin B1a generally retain biological activity?

A: Yes, lipophilic substituents like halogens and alkoxy groups at the C-13 position tend to retain high biological activity across different assays, while polar substituents often show weaker activity [].

Q12: What is the impact of introducing a phenyl carbamate group to avermectin B1a?

A: Adding a phenyl carbamate group to avermectin B1a increases its water solubility and decreases its soil adsorption, improving its mobility and efficacy against plant-parasitic nematodes [].

Q13: What strategies are employed to improve the stability and bioavailability of avermectin B1a in formulations?

A: While the provided abstracts don't explicitly discuss specific formulation strategies for avermectin B1a, research mentions the use of techniques like semi-preparative HPLC [] and ultrasonic extraction [], which are crucial for obtaining high-purity compound and potentially impacting its stability and bioavailability in formulations.

Q14: How is avermectin B1a metabolized in mammals?

A: In rats, avermectin B1a is primarily metabolized into 3"-desmethyl-avermectin B1a and 24-hydroxymethyl-avermectin B1a [].

Q15: What are the primary routes of excretion for avermectin B1a?

A: A major portion of avermectin B1a is excreted unchanged in the feces of rats [].

Q16: What in vivo models are used to study avermectin B1a's anthelmintic activity?

A: Studies utilize various animal models, including sheep [], cattle [], dogs [], and ferrets [] to evaluate the anthelmintic efficacy of avermectin B1a against different parasitic nematode species.

Q17: Has the efficacy of avermectin B1a against plant-parasitic nematodes been demonstrated?

A: Yes, research demonstrates the effectiveness of avermectin B1a and its derivatives in controlling plant-parasitic nematodes, particularly root-knot nematodes [].

Q18: What are the major adverse effects observed with avermectin B1a exposure?

A: The primary adverse effects of abamectin, which contains avermectin B1a, are neurological symptoms like tremor, convulsions, and mydriasis [].

Q19: What is the basis of avermectin B1a's neurotoxicity?

A: The neurotoxic effects of avermectin B1a are attributed to its interaction with GABA receptors, leading to excessive chloride ion influx and neuronal hyperpolarization [].

Q20: What analytical methods are commonly used to determine avermectin B1a levels?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV [, , , , ], fluorescence [, ], and mass spectrometry [] are widely employed for quantifying avermectin B1a in different matrices.

Q21: What is HPLC-qNMR and how is it used in avermectin B1a analysis?

A: HPLC-qNMR combines the separation power of HPLC with the quantitative capabilities of NMR []. This technique allows for accurate purity assessment of avermectin B1a even in the presence of complex matrices and without requiring specific reference standards.

Q22: Does avermectin B1a pose environmental risks?

A22: While not explicitly discussed in the provided abstracts, avermectin B1a, like many pesticides, can potentially impact non-target organisms and ecosystems. Assessing and mitigating its environmental impact is crucial.

Q23: How does the production of avermectin B1a from Streptomyces avermitilis get influenced?

A: Various factors influence avermectin B1a production, including strain selection, fermentation conditions, and the use of specific precursors like [1-14C]propionate [].

Q24: How effective are mutation techniques in enhancing avermectin B1a production?

A: Research highlights the successful use of mutation techniques, such as UV irradiation, NTG treatment, and ion beam irradiation [, , , ], to generate high-yielding strains of Streptomyces avermitilis for improved avermectin B1a production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。